

Boc-bipiperidine-ethynylbenzoic acid CAS number and identification

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Compound of Interest

Boc-bipiperidine-ethynylbenzoic
acid

Cat. No.:

B13895756

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In-Depth Technical Guide: Boc-bipiperidineethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its identification, chemical properties, and its role in the synthesis of advanced therapeutic agents. Included are detailed experimental protocols for its synthesis and characterization, alongside structured data tables and visualizations to facilitate its application in research and drug development.

Chemical Identification and Properties

4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, a key building block in PROTAC development, is identified by the CAS Number: 2308497-81-4. This linker is integral to the structure of advanced therapeutic agents such as the androgen receptor (AR) degrader, ARD-61.[1] Its structure incorporates a Boc-protected bipiperidine moiety, providing a specific spatial orientation, and an ethynylbenzoic acid group, which allows for covalent linkage to other molecular components.



Identifier	Value
CAS Number	2308497-81-4
Molecular Formula	C26H36N2O4
Molecular Weight	456.58 g/mol
Appearance	White to off-white solid
Purity	Typically ≥95%

Synthesis and Purification

The synthesis of **Boc-bipiperidine-ethynylbenzoic acid** is a multi-step process that typically involves the coupling of a protected bipiperidine derivative with a benzoic acid derivative. A common synthetic route is a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling to synthesize the title compound.

Materials:

- tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate
- 4-iodobenzoic acid
- Palladium catalyst (e.g., Pd(PPh3)4)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:



- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate and 4-iodobenzoic acid.
- Add the anhydrous solvent, followed by the base.
- Degas the solution with the inert gas for 15-20 minutes.
- Add the palladium catalyst and copper(I) iodide to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

- Column: C18 stationary phase
- Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (with 0.1% trifluoroacetic acid or formic acid).
- Detection: UV at 254 nm and 280 nm.

Analytical Characterization



The identity and purity of **Boc-bipiperidine-ethynylbenzoic acid** are confirmed using various analytical techniques.

Technique	Expected Observations
¹H NMR	Signals corresponding to the protons of the Boc group, the bipiperidine rings, and the aromatic protons of the benzoic acid moiety.
¹³ C NMR	Resonances for the carbonyl carbon of the Boc group and benzoic acid, the quaternary carbons of the ethynyl group, and the carbons of the bipiperidine and aromatic rings.
Mass Spec.	A molecular ion peak corresponding to the calculated molecular weight of the compound.

Application in PROTAC Synthesis: The Case of ARD-61

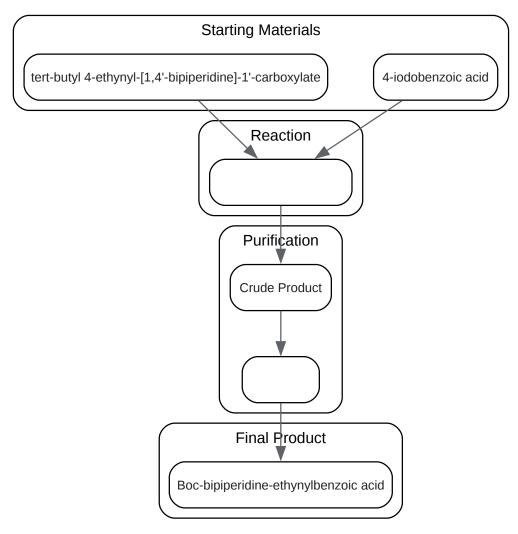
Boc-bipiperidine-ethynylbenzoic acid is a crucial linker in the synthesis of the PROTAC androgen receptor (AR) degrader, ARD-61.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In ARD-61, this linker connects the von Hippel-Lindau (VHL) E3 ligase-binding moiety to the AR-binding ligand. The specific length and rigidity of the bipiperidine structure are critical for optimizing the formation of the ternary complex between AR, ARD-61, and VHL, which is essential for efficient AR degradation.

Visualizations Synthetic Workflow



Synthesis of Boc-bipiperidine-ethynylbenzoic acid

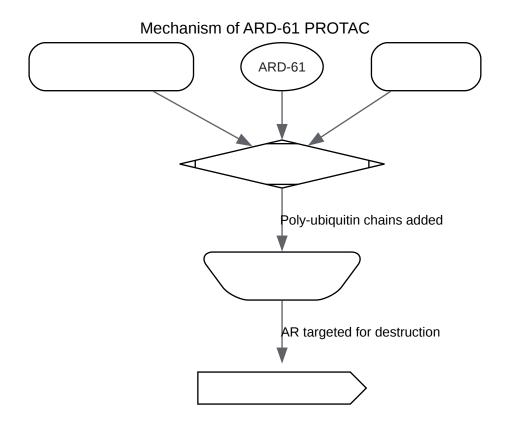


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Caption: Synthetic workflow for Boc-bipiperidine-ethynylbenzoic acid.

Mechanism of Action of ARD-61





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Caption: Mechanism of action of the ARD-61 PROTAC.

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References

 1. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits ARpositive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]







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